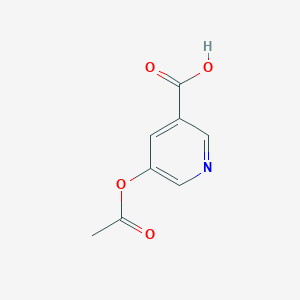
5-(Acetyloxy)nicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 5-(Acetyloxy)nicotinic acid is represented by the linear formula C8H7NO4 . The InChI code for this compound is 1S/C8H7NO4/c1-5(10)13-7-2-6(8(11)12)3-9-4-7/h2-4H,1H3,(H,11,12) .Physical And Chemical Properties Analysis
The molecular weight of 5-(Acetyloxy)nicotinic acid is 181.15 .Wissenschaftliche Forschungsanwendungen
Nicotinic Acetylcholine Receptors and Neurological Disorders
5-(Acetyloxy)nicotinic acid is closely related to nicotinic acid, which is implicated in the study of nicotinic acetylcholine receptors (nAChRs). These receptors are crucial in neurological and neuromuscular disorders. nAChRs are diverse and are expressed in both the nervous system and at the neuromuscular junction (Millar & Gotti, 2009).
Herbicidal Activity of Nicotinic Acid Derivatives
Derivatives of nicotinic acid, closely related to 5-(Acetyloxy)nicotinic acid, have been explored for their herbicidal properties. Certain nicotinic acid derivatives have shown effective herbicidal activity, which could be beneficial for developing new herbicides (Yu et al., 2021).
Modulation of Ion Channels
Studies on the modulation of ion channels, particularly the conversion of ion selectivity in receptors that include nAChRs, provide insight into the broader applications of compounds related to 5-(Acetyloxy)nicotinic acid. This research contributes to understanding excitatory and inhibitory neurotransmission (Gunthorpe & Lummis, 2001).
Potential in Treating Dyslipidemia
The application of nicotinic acid in treating dyslipidemia and its mechanism of action involving specific receptors provides a template for understanding the potential roles of its derivatives, including 5-(Acetyloxy)nicotinic acid. This research could guide the development of new therapeutic agents (Wise et al., 2003).
Role in Alzheimer's Disease and Neurological Conditions
The involvement of nAChRs in diseases like Alzheimer's, Parkinson's, and dementia, and the use of nicotinic acid derivatives as markers in studying these diseases, highlights the potential research applications of 5-(Acetyloxy)nicotinic acid in neurology (Pimlott et al., 2004).
Industrial Applications in Producing Nicotinic Acid
The production methods of nicotinic acid, which is related to 5-(Acetyloxy)nicotinic acid, have industrial significance. Exploring ecological production methods could lead to more sustainable practices (Lisicki et al., 2022).
Antimicrobial Activity
Nicotinic acid derivatives exhibit promising antimicrobial activity, particularly against Gram-positive bacteria. This suggests potential research applications for 5-(Acetyloxy)nicotinic acid in developing antimicrobial agents (Paruch et al., 2022).
Parkinson's Disease Research
The study of nicotinic acetylcholine receptor subunits and their role in Parkinson's disease highlights the broader implications for compounds like 5-(Acetyloxy)nicotinic acid in neurological research (Leino et al., 2018).
Zukünftige Richtungen
The future directions of research on 5-(Acetyloxy)nicotinic acid and similar compounds could potentially involve the development of new therapeutic tools for neurological and non-neurological conditions . There is also interest in the evolution of tobacco products and the potential impact of nicotine reduction .
Eigenschaften
IUPAC Name |
5-acetyloxypyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-5(10)13-7-2-6(8(11)12)3-9-4-7/h2-4H,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBYMGSCOQGPLSA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CN=CC(=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Acetyloxy)nicotinic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

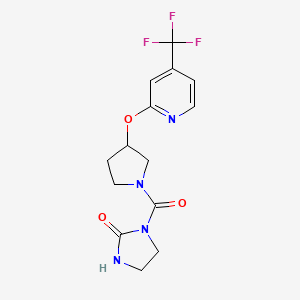
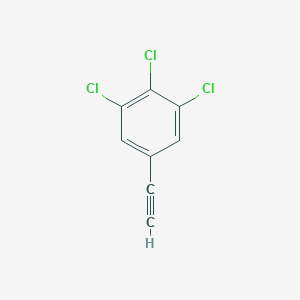
![1-(Azepan-1-yl)-2-{[4-hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B2411586.png)
![(7-{[(4-Fluorophenyl)methyl]sulfanyl}-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2411587.png)
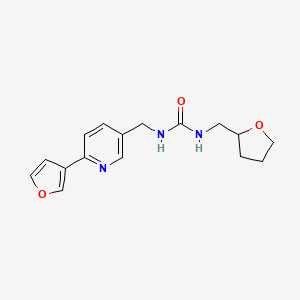
![N-(3-acetamidophenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2411592.png)


![3-(7-methoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2411600.png)
![2-(7-cyclohexyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-methylacetamide](/img/structure/B2411601.png)
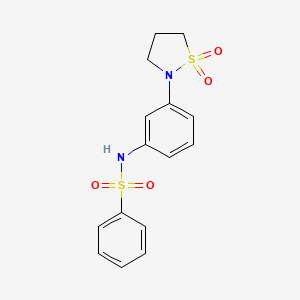
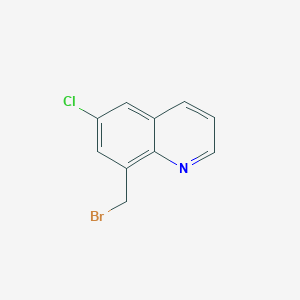
![2-{5-[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B2411605.png)
![(3Z)-3-[(1,3-benzodioxol-5-ylamino)methylene]-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2411606.png)